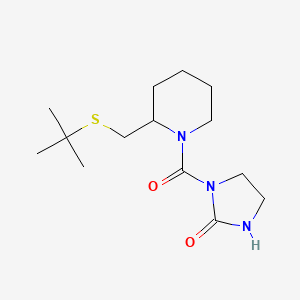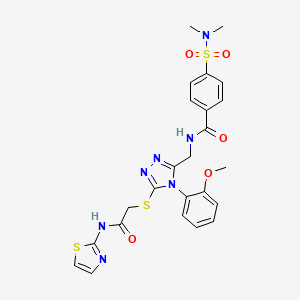
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C22H28FNO5S and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Synthesis and In Vivo Studies : A study by Lee et al. (2000) described the synthesis of a 4-fluorobenzyl piperidine derivative for in vivo studies of acetylcholinesterase, indicating its potential in biological research despite limited suitability for certain applications.
5-HT2A Receptor Selectivity
- Ligand Selectivity for 5-HT2A Receptor : Research by Wang et al. (2001) on 4-piperidinylthioether and sulfone derivatives of 4-[1-hydroxy-1-(2,3-dimethoxyphenyl) methyl]-N-2-(4-fluorophenylethyl) piperidine showed high selectivity for the 5-HT2A receptor, underlining the importance of these compounds in neuropharmacological studies.
Orexin Receptor Antagonism
- Role in Binge Eating Disorders : A study on orexin receptors by Piccoli et al. (2012) examined compounds including a piperidinyl derivative, highlighting its significance in understanding and potentially treating compulsive food consumption and eating disorders.
Corrosion Inhibition Research
- Quantum Chemical and Simulation Studies : Kaya et al. (2016) explored the use of piperidine derivatives in the context of corrosion inhibition on iron surfaces, demonstrating the utility of these compounds in industrial applications related to metal preservation. See the study.
Na+/H+ Antiporter Inhibition
- Cardiac Ischemia and Reperfusion : Baumgarth et al. (1997) investigated benzoylguanidines, including 4-fluoro-2-methylbenzoic acids, as Na+/H+ exchanger inhibitors, showing potential therapeutic applications in acute myocardial infarction treatment. See the study.
Antimicrobial Activity in Agriculture
- Rice Bacterial Leaf Blight Treatment : Shi et al. (2015) demonstrated that sulfone derivatives containing 1,3,4-oxadiazole moieties, including 4-fluorobenzyl variants, have substantial antibacterial activities against rice bacterial leaf blight. See the study.
Synthesis and Characterization
- Various Chemical Syntheses : Multiple studies, such as those by Aziz‐ur‐Rehman et al. (2017) and Makki et al. (2016), have focused on synthesizing and characterizing various piperidine derivatives, contributing to a broader understanding of their chemical properties and potential applications.
Biological Evaluation and Drug Development
- Anticancer and Antitumor Activities : Research like that by Yao et al. (2018) and Rehman et al. (2018) have explored the potential of piperidine derivatives in cancer treatment, highlighting their significance in the development of novel therapeutics.
Eigenschaften
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(4-fluorophenyl)methylsulfonyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO5S/c1-27-21-11-19(12-22(13-21)28-2)15-29-14-17-7-9-24(10-8-17)30(25,26)16-18-3-5-20(23)6-4-18/h3-6,11-13,17H,7-10,14-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBBNEZXEPCFRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
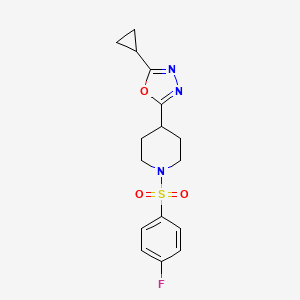


![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2405225.png)
![7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2405226.png)

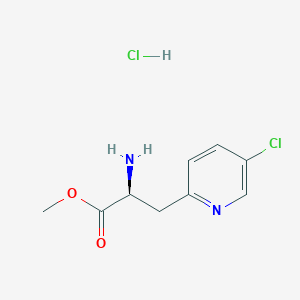
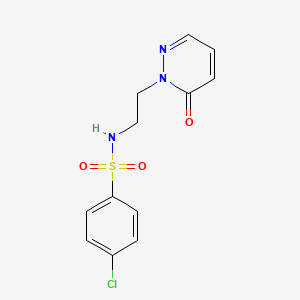
![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]propanamide](/img/structure/B2405233.png)
![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)
![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B2405237.png)
